Cas no 824-55-5 (1-(chloromethyl)-2,4-dimethylbenzene)

1-(Chloromethyl)-2,4-dimethylbenzeen is een organische verbinding met de molecuulformule C9H11Cl. Het is een kleurloze tot lichtgele vloeistof met een kenmerkende aromatische geur. Deze verbinding wordt veel gebruikt als tussenproduct in de synthese van farmaceutische stoffen, agrochemicaliën en speciale chemicaliën. Dankzij de reactieve chloormethylgroep en de stabiele aromatische ringstructuur is het een veelzijdig bouwsteenmolecuul in organische synthese. De aanwezigheid van twee methylgroepen in de 2- en 4-posities verhoogt de elektronendichtheid van de aromatische ring, wat de reactiviteit bij elektrofiele substitutiereacties bevordert. De verbinding heeft een goed oplosbaarheidsprofiel in veel organische oplosmiddelen, wat het geschikt maakt voor diverse toepassingen in chemische processen.
1-(chloromethyl)-2,4-dimethylbenzene structure
824-55-5 structure
Productnaam:1-(chloromethyl)-2,4-dimethylbenzene
CAS-nummer:824-55-5
MF:C9H11Cl
MW:154.636641740799
MDL:MFCD00015556
CID:83106
PubChem ID:69989

1-(chloromethyl)-2,4-dimethylbenzene Chemische en fysische eigenschappen

Naam en identificatie

    • 1-(chloromethyl)-2,4-dimethylbenzene
    • 2,4-Dimethylbenzyl chloride
    • 4-(Chloromethyl)-m-xylene
    • 2,4-Dimethylbenzyl Chloride (contains 2,6-isomer)
    • 1-Chloromethyl-2,4-dimethylbenzene (contains 2,6-isomer)
    • Benzene, 1-(chloromethyl)-2,4-dimethyl-
    • 1-Chloromethyl-2,4-dimethylbenzene
    • 2,4-Dimethyl-1-(chloromethyl)benzene
    • 2,4-DIMETHYLBENZYLCHLORIDE
    • BETNPSBTDMBHCZ-UHFFFAOYSA-N
    • 1-(Chloromethyl)-2,4-DiMethyl-Benzene
    • NSC574
    • NSC4
    • 1-(chloromethyl)-2,4-dimethyl-benzen
    • TIMTEC-BB SBB005790
    • 2,4-Dimethylbenzyl chloride, GC 97%
    • 1-(Chloromethyl)-2,4-dimethylbenzene (ACI)
    • 1,3-Dimethyl-4-chloromethylbenzene
    • NSC 405479
    • NSC 574
    • MFCD00015556
    • NSC405479
    • AT34214
    • 1-chloromethyl-2,4-dimethyl-benzene
    • EN300-95820
    • DTXSID9061178
    • NSC-405479
    • J-640263
    • AI3-15519
    • 1,3-Dimethyl-4-(chloromethyl)benzene
    • AKOS000261865
    • CK2041
    • FT-0610174
    • AM84238
    • SCHEMBL96223
    • 824-55-5
    • 5-CHLOROBARBITURICACID
    • J-800270
    • NSC-574
    • NS00038202
    • EINECS 212-531-7
    • AS-77004
    • F0001-2112
    • D0288
    • DTXCID7048295
    • STL282723
    • DB-019991
    • MDL: MFCD00015556
    • Inchi: 1S/C9H11Cl/c1-7-3-4-9(6-10)8(2)5-7/h3-5H,6H2,1-2H3
    • InChI-sleutel: BETNPSBTDMBHCZ-UHFFFAOYSA-N
    • LACHT: ClCC1C(C)=CC(C)=CC=1
    • BRN: 742366

Berekende eigenschappen

  • Exacte massa: 154.05500
  • Monoisotopische massa: 154.054928
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 0
  • Zware atoomtelling: 10
  • Aantal draaibare bindingen: 1
  • Complexiteit: 101
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • XLogP3: 3
  • Aantal tautomers: nothing
  • Topologisch pooloppervlak: 0

Experimentele eigenschappen

  • Kleur/vorm: Not determined
  • Dichtheid: 1.06
  • Smeltpunt: -43.35°C (estimate)
  • Kookpunt: 105°C/14mmHg(lit.)
  • Vlampunt: 96°C
  • Brekindex: 1.5375-1.5395
  • PSA: 0.00000
  • LogboekP: 3.04220
  • Oplosbaarheid: Not determined

1-(chloromethyl)-2,4-dimethylbenzene Beveiligingsinformatie

1-(chloromethyl)-2,4-dimethylbenzene Douanegegevens

  • HS-CODE:2903999090
  • Douanegegevens:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1-(chloromethyl)-2,4-dimethylbenzene Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-95820-25.0g
1-(chloromethyl)-2,4-dimethylbenzene
824-55-5 95.0%
25.0g
$232.0 2025-03-21
Enamine
EN300-95820-25g
1-(chloromethyl)-2,4-dimethylbenzene
824-55-5 95%
25g
$232.0 2023-09-01
Alichem
A013010071-250mg
2,4-Dimethylbenzyl chloride
824-55-5 97%
250mg
$480.00 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X77585-5g
2,4-Dimethylbenzylchloride
824-55-5 80%,2,6-
5g
¥228.0 2023-09-05
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D0288-25G
2,4-Dimethylbenzyl Chloride (contains 2,6-isomer)
824-55-5 >80.0%(GC)
25g
¥300.00 2024-04-15
Enamine
EN300-95820-0.5g
1-(chloromethyl)-2,4-dimethylbenzene
824-55-5 95.0%
0.5g
$32.0 2025-03-21
eNovation Chemicals LLC
D541465-100g
2,4-Dimethylbenzyl chloride
824-55-5 97%
100g
$2000 2023-09-01
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L02810-25g
2,4-Dimethylbenzyl chloride, 96%
824-55-5 96%
25g
¥6347.00 2023-02-15
Enamine
EN300-95820-5g
1-(chloromethyl)-2,4-dimethylbenzene
824-55-5 95%
5g
$62.0 2023-09-01
Enamine
EN300-95820-1g
1-(chloromethyl)-2,4-dimethylbenzene
824-55-5 95%
1g
$41.0 2023-09-01

1-(chloromethyl)-2,4-dimethylbenzene Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Chlorine dioxide Solvents: Water ;  1.75 h, rt
1.2 Reagents: Sodium thiosulfate
Referentie
Chlorination and oxidation products formed from 1,2,4-trimethylbenzene in aqueous solution under the action of chlorine dioxide
Khasanova, Z. R.; et al, Russian Journal of Applied Chemistry, 2007, 80(7), 1105-1110

Productiemethode 2

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1.1 Reagents: Thionyl chloride Solvents: Benzene
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Aromatic spiranes. XX. Syntheses of dimethylsubstituted 2-carboxymethyl-indan-1-ones and benzylchlorides as synthones for synthesis of di- to tetramethylsubstituted spirobiindandiones
Neudeck, H. K., Monatshefte fuer Chemie, 1996, 127(2), 185-200

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Catalysts: 1-Propanaminium, N,N,N-triethyl-3-sulfo-, inner salt Solvents: Water ;  2 h, 60 °C
Referentie
Chloromethylation of alkylbenes catalyzed by sulfonic ammonium
Shang, Jie; et al, Fenzi Cuihua, 2010, 24(4), 333-338

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C; 0 °C → rt; overnight, rt
Referentie
One-pot synthesis of multisubstituted propenylbenzenes from benzyl chlorides through relay catalysis of palladium
Wang, Haiyu; et al, Organic & Biomolecular Chemistry, 2023, 21(29), 6034-6038

Productiemethode 5

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1.1 Reagents: Oxalyl chloride ,  Tropone Solvents: Dichloromethane ;  rt; 5 min, rt
1.2 Solvents: Dichloromethane ;  rt; 25 min, rt
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Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids
Nguyen, Thanh V.; et al, Organic Letters, 2014, 16(6), 1720-1723

Productiemethode 6

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1.1 Reagents: Hydrochloric acid Catalysts: 1-Ethyl-3-methylimidazolium hexafluorophosphate Solvents: Water ;  5 h, 70 °C
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An experimental and theoretical study on imidazolium-based ionic liquid promoted chloromethylation of aromatic hydrocarbons
Wang, Yun; et al, Journal of the Chilean Chemical Society, 2013, 58(4), 2196-2199

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Catalysts: Acetic acid ,  Zinc chloride ,  Sulfuric acid ,  Polyethylene glycol Solvents: Toluene ;  8 h, 40 °C
Referentie
An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media
Hu, Yu Lin; et al, Journal of the Chilean Chemical Society, 2010, 55(1), 97-102

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Iodogen Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  2 h, 81 °C
Referentie
Improved Halogenation of Methyl Aromatics and Methyl Heteroaromatics: Unexpected Reactivity of Tetrahalogeno-diphenylglycolurils
Moretti, Florian; et al, Heteroatom Chemistry, 2016, 27(3), 173-183

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ;  2 h
1.2 Reagents: Hydrochloric acid ;  4 h, 80 °C; cooled
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referentie
Chloromethylation of Aromatic Compounds Catalyzed by Surfactant Micelles in Oil-Water Biphasic System
Liu, Qifa; et al, Catalysis Letters, 2009, 131(3-4), 485-493

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C; 14 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referentie
Ir-Catalyzed Asymmetric and Regioselective Hydrogenation of Cyclic Allylsilanes and Generation of Quaternary Stereocenters via the Hosomi-Sakurai Allylation
Rabten, Wangchuk; et al, Chemistry - A European Journal, 2018, 24(7), 1681-1685

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Catalysts: Scandium triflate Solvents: Water ;  5 h, 70 °C
Referentie
Rare-earth metal triflates. An environment conscious catalyst for the chloromethylation of aromatic hydrocarbons
Kishida, Toru; et al, Transactions of the Materials Research Society of Japan, 2004, 29(5), 2203-2206

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Catalysts: Zinc chloride Solvents: Water ;  5 h, 70 °C
Referentie
Strong Organic Acids as Efficient Catalysts for the Chloromethylation of m-Xylene: The Synthesis of 1,3-bis(Chloromethyl)-4,6-dimethylbenzene
Kishida, Tohru; et al, Industrial & Engineering Chemistry Research, 2009, 48(4), 1831-1839

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Iron chloride (FeCl3)
Referentie
Arylmethyl isocyanates
Kozhushko, B. N.; et al, Zhurnal Organicheskoi Khimii, 1984, 20(4), 721-7

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Catalysts: Scandium triflate Solvents: Water ;  5 h, 70 °C
Referentie
Rare earth metal triflates as versatile catalysts for the chloromethylation of aromatic hydrocarbons
Kishida, Toru; et al, Green Chemistry, 2004, 6(1), 57-62

Productiemethode 15

Reactievoorwaarden
1.1 Reagents: Carbon tetrachloride Catalysts: Acetonitrile ,  Molybdenum hexacarbonyl ;  1 h, 170 °C
Referentie
Synthesis of benzyl chlorides and diarylmethanes via coupled reactions of methylarenes with carbon tetrachloride in the presence of manganese- and molybdenum-containing catalysts
Khusnutdinov, R. I.; et al, Neftekhimiya, 2004, 44(4), 293-300

Productiemethode 16

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Catalysts: Poly(oxy-1,2-ethanediyl), α-[2-(1-methyl-1H-imidazolium-3-yl)ethyl]-ω-[2-(1-meth… Solvents: Methylcyclohexane ,  Water ;  rt; 8 h, 75 °C
Referentie
An Efficient Procedure for Chloromethylation of Aromatic Hydrocarbons Catalyzed by PEG1000-Dicationic Ionic Liquids in Aqueous Media
Hu, Yu Lin; et al, ChemCatChem, 2010, 2(4), 392-396

Productiemethode 17

Reactievoorwaarden
Referentie
Aromatic ketoethers. Condensation products of 4,4'-dihydroxybenzophenone with methylchloride compounds
Iovu, Mircea; et al, Revistade Chimie (Bucharest, 1981, 32(6), 548-55

Productiemethode 18

Reactievoorwaarden
1.1 Reagents: Zinc chloride ,  Hydrochloric acid Solvents: Water ;  3.5 h, rt
Referentie
Synthesis and molecular structures of zirconium and hafnium complexes bearing dimethylsilandiyl-bis-2,4,6-trimethylindenyl and dimethylsilandiyl-bis-2-methyl-4,6-diisopropylindenyl ligands
Izmer, Vyacheslav V.; et al, Journal of Organometallic Chemistry, 2005, 690(4), 1067-1079

1-(chloromethyl)-2,4-dimethylbenzene Raw materials

1-(chloromethyl)-2,4-dimethylbenzene Preparation Products

1-(chloromethyl)-2,4-dimethylbenzene Gerelateerde literatuur

Artikelen aanbevelen

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:824-55-5)1-(chloromethyl)-2,4-dimethylbenzene
A840348
Zuiverheid:99%
Hoeveelheid:25g
Prijs ($):623.0